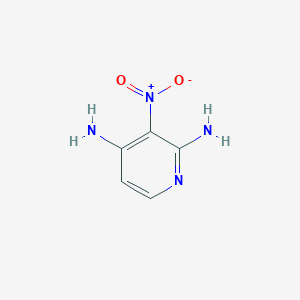

3-Nitropyridine-2,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitropyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H,(H4,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNNKGSAWMJWJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576930 | |

| Record name | 3-Nitropyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24501-21-1 | |

| Record name | 3-Nitropyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic data of 3-Nitropyridine-2,4-diamine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Nitropyridine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for this compound (C₅H₆N₄O₂), a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from analogous structures and first principles to establish a reliable spectroscopic profile. We will delve into the anticipated results from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies, expected data, and detailed interpretations are presented to serve as a benchmark for researchers involved in the synthesis, identification, and quality control of this compound. The causality behind experimental choices and the integration of data for unambiguous structure confirmation are emphasized throughout.

Introduction: The Need for Spectroscopic Rigor

This compound is a substituted pyridine carrying two amine functionalities and a nitro group. This arrangement of electron-donating (amine) and electron-withdrawing (nitro) groups on the pyridine ring creates a unique electronic environment, making it a valuable scaffold for developing novel pharmaceutical agents and functional materials.

Unambiguous structural confirmation is the bedrock of chemical research and development. For any new chemical entity, a complete spectroscopic dossier is non-negotiable for publication, patenting, and regulatory submission. This guide provides the foundational spectroscopic data set for this compound, explaining not just the expected data but the scientific reasoning behind the spectral features.

Integrated Spectroscopic Workflow

A multi-technique approach is essential for comprehensive characterization. Each spectroscopic method provides a unique piece of the structural puzzle. The logical workflow is to first determine the key functional groups (IR), then map the proton and carbon framework (NMR), and finally confirm the molecular weight and fragmentation pattern (MS).

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution. For this compound, both ¹H and ¹³C NMR are required to fully characterize the molecular framework.

¹H NMR Spectroscopy Analysis

Principle & Experimental Rationale Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its polarity is suitable for dissolving the polar diamine compound, and its ability to form hydrogen bonds allows for the observation of the N-H protons from the amine groups, which might otherwise exchange too rapidly in protic solvents like D₂O or methanol-d₄. The residual DMSO peak at ~2.50 ppm serves as a convenient internal reference.

Predicted Spectrum & Interpretation The structure has four distinct types of protons: two aromatic protons (on C5 and C6) and two different primary amine groups (at C2 and C4).

-

Aromatic Protons (H-5 and H-6): The pyridine ring protons will appear as two doublets due to coupling to each other.

-

H-6: This proton is ortho to the ring nitrogen, which is strongly deshielding. Its chemical shift is expected to be significantly downfield, likely in the range of 8.0-8.3 ppm.

-

H-5: This proton is ortho to the C4-NH₂ group and meta to the ring nitrogen. It will be upfield relative to H-6, predicted to be in the 6.2-6.5 ppm range. The electron-donating character of the adjacent amino group shields this proton.

-

-

Amine Protons (NH₂): The two amine groups are in different chemical environments. They will likely appear as two broad singlets.

-

C4-NH₂: This amine is para to the ring nitrogen and ortho to the electron-withdrawing nitro group. The protons are expected to be deshielded and appear around 7.0-7.5 ppm.

-

C2-NH₂: This amine is ortho to both the ring nitrogen and the nitro group, leading to significant deshielding and potentially intramolecular hydrogen bonding with the nitro's oxygen. These protons are expected to be the most downfield of the amine protons, likely >7.8 ppm.[1]

-

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Proton 1 | ~8.1 | Doublet (d) | 1H | H-6 |

| Proton 2 | >7.8 | Broad Singlet (br s) | 2H | C2-NH₂ |

| Proton 3 | ~7.2 | Broad Singlet (br s) | 2H | C4-NH₂ |

| Proton 4 | ~6.3 | Doublet (d) | 1H | H-5 |

Experimental Protocol

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.

-

Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the chemical shift scale using the residual DMSO-d₅ peak at 2.50 ppm.

¹³C NMR Spectroscopy Analysis

Principle & Experimental Rationale Carbon-13 NMR provides a map of the carbon skeleton. Proton-decoupled spectra are typically acquired, where each unique carbon atom appears as a single line, simplifying the spectrum. The chemical shifts are highly sensitive to the electronic environment.

Predicted Spectrum & Interpretation The molecule has 5 distinct carbon atoms in the pyridine ring. The chemical shifts are heavily influenced by the attached substituents.

-

C2 & C4: These carbons are directly bonded to nitrogen (both ring and amino) and are expected to be significantly downfield, typically >150 ppm.[2][3] The carbon bearing the C2-NH₂ is adjacent to the nitro group, which may shift it further.

-

C3: This carbon is directly attached to the strongly electron-withdrawing nitro group, which will deshield it, but it's also influenced by two adjacent amino groups. Its shift is predicted to be in the 125-135 ppm range.

-

C6: This carbon is adjacent to the ring nitrogen and is expected to be deshielded, likely appearing around 145-150 ppm.[4]

-

C5: This carbon is shielded by the ortho C4-NH₂ and meta C2-NH₂ groups, making it the most upfield of the aromatic carbons, predicted around 105-110 ppm.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Carbon 1 | ~160 | C2 |

| Carbon 2 | ~158 | C4 |

| Carbon 3 | ~148 | C6 |

| Carbon 4 | ~130 | C3 |

| Carbon 5 | ~108 | C5 |

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a 400 MHz (or higher) spectrometer equipped for ¹³C detection.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Processing: Process the data similarly to the ¹H spectrum, referencing the DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy

Principle & Experimental Rationale IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful and rapid technique for identifying the presence of specific functional groups. For this molecule, we are primarily looking for the characteristic vibrations of the amine (N-H) and nitro (N=O) groups.

Predicted Spectrum & Interpretation The IR spectrum will be dominated by absorptions from the N-H and NO₂ groups.

-

N-H Stretching: Primary amines (R-NH₂) characteristically show two medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[5]

-

N-H Bending: A strong scissoring vibration for the primary amine groups is expected in the 1650-1580 cm⁻¹ region.[6]

-

NO₂ Stretching: Aromatic nitro groups produce two very strong and easily identifiable bands: an asymmetric stretch between 1550-1500 cm⁻¹ and a symmetric stretch between 1390-1330 cm⁻¹.[7]

-

C=C/C=N Stretching: Aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: The aromatic C-N stretch will appear as a strong band between 1335-1250 cm⁻¹.[8]

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| Asymmetric & Symmetric N-H Stretch | 3450 - 3300 (two bands) | Medium | Primary Amines (NH₂) |

| N-H Scissoring (Bend) | 1640 - 1600 | Strong | Primary Amines (NH₂) |

| Aromatic C=C/C=N Stretch | 1600 - 1450 | Medium-Strong | Pyridine Ring |

| Asymmetric NO₂ Stretch | 1540 - 1510 | Very Strong | Nitro Group |

| Symmetric NO₂ Stretch | 1360 - 1340 | Very Strong | Nitro Group |

| Aromatic C-N Stretch | 1320 - 1280 | Strong | C-NH₂ |

Experimental Protocol

-

Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is standard. Grind ~1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Processing: The spectrum is automatically ratioed against the background by the instrument software.

Mass Spectrometry (MS)

Principle & Experimental Rationale Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.

-

Choice of Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that would likely show a strong protonated molecular ion [M+H]⁺, which is useful for confirming the molecular weight. EI is chosen here for its rich fragmentation data.

-

Nitrogen Rule: The molecular formula C₅H₆N₄O₂ contains an even number of nitrogen atoms (4). Therefore, according to the Nitrogen Rule, the molecular ion (M⁺) will have an even mass-to-charge ratio (m/z).[8]

Predicted Fragmentation & Interpretation The calculated molecular weight is 154.05 g/mol . The EI mass spectrum is expected to show a molecular ion peak at m/z = 154. Key fragmentation pathways for nitroaromatic compounds often involve the loss of nitro-related species.

-

Molecular Ion (M⁺): A peak at m/z 154 corresponding to [C₅H₆N₄O₂]⁺.

-

Loss of NO: A common fragmentation for nitroaromatics is the loss of a nitric oxide radical (·NO, 30 Da), leading to a peak at m/z 124 .

-

Loss of NO₂: Loss of a nitro radical (·NO₂, 46 Da) is also highly probable, giving a peak at m/z 108 . This fragment, a diaminopyridine radical cation, would be relatively stable.

-

Loss of HCN: Pyridine rings often fragment via the loss of hydrogen cyanide (HCN, 27 Da) from the ring structure. This could occur from the m/z 108 fragment, leading to a peak at m/z 81 .

Caption: Predicted EI-MS fragmentation pathway.

Experimental Protocol

-

Sample Introduction: Introduce a small amount of the sample (in solution or via a direct insertion probe) into the high vacuum of the mass spectrometer.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV for EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Integrated Spectroscopic Confirmation

The true power of spectroscopic analysis lies in the integration of all data points to build an unshakeable structural proof:

-

MS confirms the molecular weight is 154 g/mol , consistent with the formula C₅H₆N₄O₂.

-

IR confirms the presence of key functional groups: primary amines (two N-H stretches ~3400 cm⁻¹) and a nitro group (strong stretches at ~1530 and ~1350 cm⁻¹).

-

¹³C NMR shows 5 distinct carbon signals , confirming the number of unique carbons in the pyridine ring.

-

¹H NMR provides the final, definitive proof of the substitution pattern, showing two distinct aromatic protons with the expected splitting and chemical shifts, and two different NH₂ groups , confirming their unique electronic environments at positions C2 and C4.

Together, these techniques leave no ambiguity as to the identity and structure of this compound. This guide provides the expected spectroscopic signature against which synthesized batches of the compound can be reliably validated.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,4-Diaminopyrimidine | C4H6N4 | CID 67431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. m.youtube.com [m.youtube.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Chemical properties and stability of 3-Nitropyridine-2,4-diamine

An In-depth Technical Guide to the Chemical Properties and Stability of 3-Nitropyridine-2,4-diamine

Abstract: This technical guide provides a comprehensive analysis of the chemical properties and stability profile of this compound (CAS No. 24501-21-1), a key heterocyclic building block in pharmaceutical and organic chemistry research. The document elucidates the molecule's structural attributes, reactivity, and degradation pathways under various stress conditions. We present field-proven, step-by-step protocols for conducting forced degradation and thermal stability studies, grounded in the principles of ICH guidelines. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with actionable insights for handling, formulation, and the development of stability-indicating analytical methods for this compound and its derivatives.

Introduction and Scientific Context

This compound is a substituted pyridine derivative whose structural complexity makes it a valuable intermediate in medicinal chemistry. Its pyridine core, functionalized with two activating amino groups and a potent electron-withdrawing nitro group, creates a unique electronic landscape that dictates its reactivity and stability. This molecule serves as a precursor in the synthesis of novel compounds targeting infectious diseases and is a subject of interest for creating complex heterocyclic systems.[1]

A thorough understanding of its intrinsic stability is paramount for its effective use. Degradation of such an intermediate can lead to the formation of impurities that may be toxic or compromise the efficacy and safety of the final active pharmaceutical ingredient (API). This guide is structured to provide a deep dive into the molecular characteristics that govern its stability, offering a robust framework for its assessment.

Molecular Structure and Physicochemical Properties

Chemical Structure Analysis

The chemical structure of this compound is defined by a pyridine ring substituted at the 2- and 4-positions with amino (-NH₂) groups and at the 3-position with a nitro (-NO₂) group.

-

Electron-Withdrawing Nitro Group: The -NO₂ group at the C3 position strongly deactivates the pyridine ring towards electrophilic attack through both inductive and resonance effects. It significantly lowers the pKa of the pyridine nitrogen, reducing its basicity.

-

Electron-Donating Amino Groups: The -NH₂ groups at the C2 and C4 positions are activating. They are ortho- and para-directing, increasing the electron density of the ring and making it more susceptible to electrophilic substitution. However, this effect is counteracted by the powerful deactivating nature of the adjacent nitro group.

-

Intramolecular Interactions: The proximity of the amino group at C2 and the nitro group at C3 allows for potential intramolecular hydrogen bonding, which can influence the molecule's conformation, crystal packing, and overall stability.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 24501-21-1 | [1][2] |

| Molecular Formula | C₅H₆N₄O₂ | [1][2][3] |

| Molecular Weight | 154.13 g/mol | [1][2] |

| Appearance | Yellow to orange crystalline solid (inferred) | [4][5] |

| Boiling Point | 436.1 ± 40.0 °C at 760 mmHg (Predicted) | [1] |

| Storage Conditions | Room temperature, away from light, in an inert atmosphere | [1] |

Stability Profile

The stability of this compound is a critical parameter for its application. Its multifunctionality suggests several potential degradation pathways. The recommended storage conditions—protected from light and under an inert atmosphere—indicate intrinsic sensitivities to photo-oxidation and oxidation.[1]

Thermal Stability

Nitrated aromatic compounds, particularly those with multiple amino groups, can be energetic and exhibit exothermic decomposition at elevated temperatures. Differential Scanning Calorimetry (DSC) is the primary technique for assessing thermal stability. For a structurally related compound, 2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO), a sharp exothermic decomposition event was observed at 360.6 °C, indicating significant thermal stability followed by rapid, high-energy decomposition.[6] It is anticipated that this compound will also display a high decomposition temperature, but its thermal hazard potential must be experimentally verified.

Photostability

Many nitroaromatic compounds are susceptible to degradation upon exposure to UV or visible light. The recommended storage "away from light" for this compound supports this hypothesis.[1] Photolytic degradation can involve complex radical reactions, reduction of the nitro group, or oxidation of the amino groups, leading to a variety of colored degradation products.

pH-Dependent Stability and Hydrolysis

Forced degradation studies under acidic and basic conditions are essential to probe the molecule's susceptibility to hydrolysis.[7]

-

Acidic Conditions (e.g., 0.1 M HCl): The amino groups and the pyridine nitrogen will be protonated. This can alter the electronic structure of the molecule, potentially making it more or less susceptible to hydrolytic attack.

-

Basic Conditions (e.g., 0.1 M NaOH): In a strong base, the amino groups may be deprotonated, which could initiate different degradation pathways. The electron-deficient ring is activated towards nucleophilic attack by hydroxide ions, although this is generally less favorable than in rings without electron-donating amino groups.

Oxidative Stability

Oxidative stress is a significant degradation risk, as suggested by the recommendation to store under an inert gas.[1] Studies on the related compound 3,4-diaminopyridine have shown that it degrades in the presence of hydrogen peroxide (H₂O₂), a common reagent for simulating oxidative stress.[8] The primary degradation products identified were an N-oxide and a nitrated pyridine, indicating that both the pyridine nitrogen and the amino groups are susceptible to oxidation.[8] The salt form of 3,4-diaminopyridine was found to be more stable under oxidative conditions than the free base, an important consideration for formulation development.[8]

Experimental Protocols for Stability Assessment

To ensure trustworthiness and scientific integrity, stability testing must be systematic. The following protocols are designed as self-validating systems based on established regulatory principles.[9][10]

Protocol: Forced Degradation (Stress Testing)

This workflow is designed to identify potential degradation products and establish a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.

References

- 1. This compound [myskinrecipes.com]

- 2. synchem.de [synchem.de]

- 3. This compound | C5H6N4O2 | CID 15689194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. nbinno.com [nbinno.com]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. library.dphen1.com [library.dphen1.com]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

Solubility of 3-Nitropyridine-2,4-diamine in organic solvents

An In-depth Technical Guide to the Solubility of 3-Nitropyridine-2,4-diamine in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS: 24501-21-1) in common organic solvents. As a key intermediate in the synthesis of pharmaceutical compounds, particularly antimicrobial and antiviral agents, a thorough understanding of its solubility is critical for process optimization, formulation development, and ensuring bioavailability.[1] Given the limited availability of specific quantitative solubility data in public literature, this document focuses on delivering a robust methodology for researchers. It outlines the theoretical principles governing solubility based on the compound's molecular structure, provides a predicted qualitative solubility profile, and presents detailed, step-by-step protocols for both qualitative and quantitative experimental determination. This guide is intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection and handling of this important pharmaceutical building block.

Introduction to this compound

This compound, with the molecular formula C₅H₆N₄O₂, is a heterocyclic organic compound featuring a pyridine core substituted with two amino groups (-NH₂) and one nitro group (-NO₂).[1][2] The arrangement of these functional groups imparts a unique combination of polarity, hydrogen bonding capability, and reactivity, making it a versatile precursor in medicinal chemistry.[1]

The solubility of an Active Pharmaceutical Ingredient (API) or its intermediate in various solvents is a cornerstone of drug development.[3] It directly influences:

-

Synthesis and Purification: Rational solvent selection is crucial for achieving optimal reaction kinetics, yield, and effective purification through methods like crystallization.

-

Formulation: For a drug to be effective, the API must be dissolved to move from the formulation to the site of action.[3] Solubility studies are the first step in identifying suitable excipients and developing stable dosage forms, whether for oral, topical, or parenteral administration.[3]

-

Bioavailability: Both solubility and dissolution rate are critical determinants of a drug's absorption and, consequently, its therapeutic efficacy.

This guide provides the foundational knowledge and practical protocols to systematically evaluate the solubility of this compound.

Theoretical Framework and Predicted Solubility Profile

A molecule's solubility can often be predicted by examining its structure and functional groups in the context of the principle "like dissolves like."

Molecular Structure Analysis:

The key functional groups of this compound are:

-

Amino Groups (-NH₂): Two primary amine groups act as strong hydrogen bond donors and acceptors, contributing significantly to the molecule's polarity.

-

Nitro Group (-NO₂): This is a highly polar, electron-withdrawing group that can act as a hydrogen bond acceptor.

-

Pyridine Ring: The aromatic nitrogen-containing ring contributes to the molecule's polarity and can participate in dipole-dipole and π-π stacking interactions.

The combination of these polar groups suggests that this compound will exhibit favorable solubility in polar solvents, particularly those capable of hydrogen bonding. Conversely, its solubility in nonpolar, aliphatic, or aromatic hydrocarbon solvents is expected to be limited.

Predicted Qualitative Solubility Table

The following table presents a predicted solubility profile based on the structural analysis. This profile is intended as a starting point for experimental design and must be confirmed empirically.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | While capable of H-bonding, the rigid aromatic core may limit full hydration. Solubility may be pH-dependent. |

| Methanol / Ethanol | Soluble | Excellent H-bond donors and acceptors, should effectively solvate the polar functional groups. | |

| Isopropanol | Soluble | Similar to methanol/ethanol but may have slightly lower solvating power due to increased alkyl chain length. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar solvent with strong H-bond accepting capability, ideal for solvating polar molecules. |

| N,N-Dimethylformamide (DMF) | Soluble | A strongly polar organic solvent known to dissolve many pyridine derivatives.[4] | |

| Acetonitrile | Sparingly Soluble | Polar aprotic solvent; dipole-dipole interactions will occur, but the lack of H-bond donation may limit high solubility.[5] | |

| Acetone | Sparingly Soluble | Moderate polarity; may dissolve small amounts but is unlikely to be a primary solvent. | |

| Moderate Polarity | Dichloromethane (DCM) | Sparingly Soluble | Possesses a moderate dipole moment but is not a strong H-bonding solvent, limiting its effectiveness.[5] |

| Ethyl Acetate | Sparingly Soluble | The ester group offers some polarity, but the overall character may not be sufficient to overcome the crystal lattice energy effectively. | |

| Nonpolar | Toluene | Insoluble | The aromatic nature allows for some π-π interactions, but the significant polarity mismatch will prevent dissolution.[5] |

| Hexane / Heptane | Insoluble | As nonpolar aliphatic hydrocarbons, these solvents lack the necessary polar interactions to dissolve the compound.[5] |

Experimental Determination of Solubility

A systematic, multi-tiered approach is recommended, starting with a rapid qualitative assessment followed by a precise quantitative measurement for promising solvents.

Workflow for Solubility Determination

The following diagram illustrates the logical flow for systematically determining the solubility of this compound.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid and material-sparing assessment of solubility across a wide range of solvents.[5][6]

Materials:

-

This compound

-

Set of clean, dry glass vials (e.g., 2 mL)

-

Analytical balance

-

A selection of organic solvents (as per Table 1)

-

Vortex mixer

Procedure:

-

Preparation: Label one vial for each solvent to be tested.

-

Sample Addition: Accurately weigh approximately 1-2 mg of this compound into each labeled vial.[5]

-

Solvent Addition: Add a defined volume (e.g., 0.5 mL) of the corresponding solvent to each vial.

-

Mixing: Securely cap the vials and vortex each sample for 1-2 minutes at room temperature.[5]

-

Observation: Visually inspect each vial against a light and dark background.

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Sparingly Soluble: A small amount of solid remains undissolved, or the solution appears hazy.

-

Insoluble: The majority of the solid does not dissolve.

-

-

Record: Carefully document the observations for each solvent.

Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility at a specific temperature.

Materials:

-

This compound

-

Selected solvent(s) from the qualitative assessment

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance and volumetric flasks

-

Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a precisely known volume or mass of the chosen solvent. "Excess" means that undissolved solid should be clearly visible.

-

Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the solid to settle. To separate the saturated liquid phase from the undissolved solid, either:

-

Centrifuge the vial at high speed.

-

Carefully draw the supernatant using a syringe and pass it through a syringe filter. This step is critical to avoid transferring any solid particles.

-

-

Dilution: Accurately dilute a known volume or mass of the clear supernatant with an appropriate solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) against a calibration curve prepared with known concentrations of this compound.

-

Calculation: Calculate the concentration of the original saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in units of mg/mL or mol/L.

Advanced Considerations in Solubility

For drug development professionals, a deeper understanding of factors that influence solubility is essential.

-

Temperature Dependence: The solubility of most solids increases with temperature. For crystallization processes, determining solubility at various temperatures is critical for controlling yield and purity.

-

Solvent Mixtures: If solubility in a single solvent is inadequate, mixtures can be employed. The solubility in a binary or ternary solvent system does not always vary linearly with composition and may need to be determined experimentally.[7]

-

Predictive Models: For more advanced applications, thermodynamic models like Apelblat, Wilson, NRTL, or UNIQUAC can be used to correlate experimental solubility data.[8] Furthermore, modern machine-learning approaches are being developed to predict solubility with high accuracy based on molecular descriptors and solvent properties.[7]

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is crucial to characterize the solid form used in solubility studies to ensure consistency.

Conclusion

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C5H6N4O2 | CID 15689194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 3-Nitropyridine-2,4-diamine: A Technical Guide for Drug Discovery

Introduction: The Untapped Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in FDA-approved drugs.[1] Its derivatives are integral to a wide array of pharmaceuticals, from antimicrobial and antiviral agents to treatments for neurological disorders and cancer.[1][2] Within this important class of compounds, 3-Nitropyridine-2,4-diamine emerges as a molecule of significant, yet largely unexplored, potential. Its unique constellation of functional groups—a nitro group and two amino groups on a pyridine core—suggests a rich chemical reactivity and diverse possibilities for biological interactions.

This technical guide provides a forward-looking perspective on the potential research avenues for this compound. As direct studies on this specific molecule are limited, this document synthesizes information from related chemical structures to propose logical, data-driven hypotheses for future investigation. We will delve into promising therapeutic areas, outline detailed experimental protocols, and provide a strategic framework for researchers, scientists, and drug development professionals to unlock the therapeutic promise of this intriguing compound.

Chemical & Structural Rationale for Proposed Research

The therapeutic potential of this compound can be inferred from its constituent parts: the diaminopyridine core and the nitro functional group.

-

The Diaminopyridine Core: The 2,4-diaminopyridine arrangement is a well-established pharmacophore. It is isosteric to the diaminopyrimidine core, which is found in a multitude of clinically significant enzyme inhibitors.[3] This structural mimicry allows these compounds to act as competitive inhibitors for enzymes that normally bind purine or pyrimidine-based substrates. For instance, 2,4-diaminopyrimidine derivatives have been successfully developed as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis, leading to antimicrobial and anticancer agents.[3][4] Furthermore, this scaffold has been exploited to create potent inhibitors of various kinases, such as Aurora kinase and cyclin-dependent kinases (CDKs), which are critical regulators of cell division and are often dysregulated in cancer.[5][6][7]

-

The Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, potentially modulating the binding affinity and reactivity of the molecule. Nitropyridine derivatives have demonstrated a range of biological activities, including anticancer and antifungal properties.[1] The nitro group can also serve as a versatile synthetic handle, allowing for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. For example, it can be reduced to an amino group, providing a new site for derivatization.

This combination of a known bioactive scaffold with a modulating and synthetically versatile functional group makes this compound a compelling starting point for drug discovery campaigns.

Proposed Research Area 1: Development of Novel Kinase Inhibitors for Oncology

A significant opportunity for this compound lies in its potential as a scaffold for novel kinase inhibitors. The structural similarity of the 2,4-diaminopyridine core to the hinge-binding motifs of many ATP-competitive kinase inhibitors provides a strong rationale for this line of inquiry.

Hypothesis:

Derivatives of this compound can be synthesized to selectively inhibit the activity of key oncogenic kinases, such as Cyclin-Dependent Kinases (CDKs) or Aurora Kinases, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Workflow:

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2009063240A1 - 2,4-diaminopyrimidine derivatives useful as inhibitors of aurora kinase - Google Patents [patents.google.com]

- 6. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling Precautions for 3-Nitropyridine-2,4-diamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Hazard Synopsis

3-Nitropyridine-2,4-diamine is a substituted pyridine derivative whose structural features—a nitro group and two amino groups on a pyridine ring—suggest its utility as a building block in medicinal chemistry and materials science. The presence of these functional groups dictates its reactivity and, critically, its toxicological and safety profile. The nitroaromatic component suggests potential toxicity and thermal instability, while the diamino substituents are common toxophores associated with skin and eye irritation, sensitization, and potential mutagenicity.

This guide provides a framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols for related chemical classes. The core principle is one of risk mitigation through rigorous adherence to engineering controls, personal protective equipment (PPE), and emergency preparedness.

Section 2: Inferred Hazard Identification and Classification

Based on an analysis of related compounds, this compound is likely to be classified as hazardous.[2][3][4] The following GHS (Globally Harmonized System) classifications should be assumed until empirical data becomes available.

| Hazard Class | Inferred Classification | Pictogram | Hazard Statement | Basis for Inference (Structurally Similar Compounds) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 5-Nitropyridine-2,3-diamine, 2-Nitropyridin-3-amine[2][3] | |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | 5-Nitropyridine-2,3-diamine[2] | |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | 5-Nitropyridine-2,3-diamine[2] | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 2-Amino-3-nitropyridine, 5-Nitropyridine-2,3-diamine[2][3][5] | |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | 2-Amino-3-nitropyridine, 5-Nitropyridine-2,3-diamine[2][3][5] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | 2-Amino-3-nitropyridine, Pyridine-2,3-diyldiamine[6][7] |

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. The causality behind these recommendations is to create redundant safety barriers, assuming the compound is hazardous via all routes of exposure.

Engineering Controls

Engineering controls are the primary defense and are designed to minimize exposure at the source.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[8][9] This is non-negotiable and serves to control inhalation exposure to dust or vapors.

-

Ventilation: The laboratory must be equipped with general ventilation that ensures multiple air changes per hour to prevent the accumulation of contaminants.[10]

-

Emergency Stations: A safety shower and eyewash station must be located in the immediate vicinity of the work area and be regularly tested.[5][11][12]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected based on the potential hazards and worn at all times when handling the compound.

| Protection Type | Specification | Rationale and Protocol |

| Hand Protection | Compatible, chemical-resistant gloves (e.g., Nitrile). | Inspect gloves for integrity before each use.[8][13] Use proper removal technique to avoid skin contact with the outer surface. Change gloves immediately if contamination is suspected. Wash hands thoroughly with soap and water after handling.[13][14] |

| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133. A face shield should be worn in addition to goggles if there is a splash hazard.[5][6][8] | Protects against dust particles or splashes causing serious eye irritation. |

| Skin/Body Protection | Flame-retardant lab coat, long pants, and closed-toe shoes. | Provides a barrier against skin contact. Contaminated clothing must be removed immediately and laundered before reuse.[11][13] |

| Respiratory Protection | NIOSH/MSHA-approved N95 (or higher) respirator. | Required when handling the solid outside of a fume hood or if dust generation is unavoidable. A written respiratory protection program consistent with OSHA 29 CFR 1910.134 should be in place.[5][11][15] |

Section 4: Safe Handling, Storage, and Incompatibility

Prudent Handling Practices

-

Avoid Dust Formation: Handle the solid carefully to minimize the generation of airborne dust.[12][16]

-

Grounding: For transfers of larger quantities, equipment should be grounded to prevent static discharge, which can be an ignition source for combustible dusts.[14][17]

-

Hygiene: Do not eat, drink, or smoke in any area where this chemical is handled or stored.[6][17][18] Wash hands and face thoroughly after completing work and before leaving the laboratory.[5][13][14]

-

Exposure Avoidance: Avoid all personal contact, including inhalation and contact with skin and eyes.[19]

Storage Protocols

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

-

Container: Keep the container tightly closed and stored in a cool, dry, and well-ventilated area.[5][10][17]

-

Environment: Store away from direct sunlight, heat, sparks, open flames, and other sources of ignition.[14][18]

-

Segregation: Store separately from incompatible materials.

Chemical Incompatibility

-

Strong Oxidizing Agents: Avoid contact with strong oxidizing agents (e.g., nitrates, perchlorates, nitric acid). Reactions can be exothermic and potentially explosive.[5][12][14]

-

Strong Acids, Acid Anhydrides, Acid Chlorides: May react exothermically.[12]

The following diagram illustrates the logical flow for ensuring safe storage conditions.

Caption: Logical workflow for the safe storage of this compound.

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

First-Aid Measures

Immediate action is required following any exposure. Always seek medical attention after administering first aid.[8]

| Exposure Route | Protocol |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[13][14] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[5][14][20] Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][14][20] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[20] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][13][14] |

Spill Response Protocol

In the event of a spill, follow a structured response plan. Evacuate non-essential personnel from the area.[19][21]

Caption: Step-by-step workflow for responding to a chemical spill.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[8][22] A water spray can be used to cool fire-exposed containers.[15]

-

Specific Hazards: The compound is likely combustible.[14] Thermal decomposition will produce toxic and irritating gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[6][8]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode and full protective gear to prevent contact with skin and eyes.[6][8]

Section 6: Disposal Considerations

All waste material must be treated as hazardous.

-

Procedure: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[14]

-

Containers: Do not reuse empty containers. They may retain product residue and should be handled as hazardous waste.[14] Leave chemicals in their original containers and do not mix with other waste.[17]

References

- 1. This compound | C5H6N4O2 | CID 15689194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Nitropyridine-2,3-diamine | C5H6N4O2 | CID 3480151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Nitropyridin-3-amine | C5H5N3O2 | CID 83281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-氨基-3-硝基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. 6-(1-Piperidinyl)-2,4-pyrimidinediamine-3-oxide(38304-91-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. kishida.co.jp [kishida.co.jp]

- 11. biosynth.com [biosynth.com]

- 12. fishersci.com [fishersci.com]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. nj.gov [nj.gov]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. nitro-lubricants.com [nitro-lubricants.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. ehs.princeton.edu [ehs.princeton.edu]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for Regioselective Reactions of 3-Nitropyridine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Nitropyridine-2,4-diamine

This compound is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. Its unique electronic architecture, featuring two amino groups and a nitro group on a pyridine scaffold, offers a rich landscape for regioselective chemical transformations. The interplay between the electron-donating amino groups and the electron-withdrawing nitro group creates distinct reactive sites, enabling the synthesis of a diverse array of complex molecules. This guide provides a detailed exploration of the regioselective reactions of this compound, offering both mechanistic insights and practical experimental protocols to empower researchers in their synthetic endeavors. Pyridine and its derivatives are foundational in drug design, with a significant percentage of FDA-approved drugs containing this N-heterocycle.

Understanding the Regioselectivity: An Electronic Perspective

The regioselectivity of reactions involving this compound is governed by the electronic effects of its substituents. The nitro group at the 3-position is a powerful electron-withdrawing group, deactivating the pyridine ring towards electrophilic attack and activating it for nucleophilic substitution. Conversely, the amino groups at the 2- and 4-positions are strong electron-donating groups, activating the ring and possessing nucleophilic character themselves.

The 4-amino group is generally more nucleophilic than the 2-amino group. This is due to the combined electron-withdrawing inductive effects of the ring nitrogen and the nitro group, which are more pronounced at the adjacent 2-position. This difference in nucleophilicity is the cornerstone of achieving regioselective functionalization of the amino groups.

Regioselective N-Functionalization of the Amino Groups

The differential reactivity of the two amino groups allows for selective acylation, alkylation, and sulfonylation, primarily at the more nucleophilic 4-amino position under kinetic control.

Protocol 1: Regioselective Acylation of the 4-Amino Group

This protocol describes a general procedure for the selective acylation of the 4-amino group of this compound using an acid chloride. The reaction is typically carried out at low temperatures to favor kinetic control and minimize side reactions.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Inert Atmosphere: Purge the flask with dry nitrogen gas.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq.).

-

Acylating Agent Addition: Slowly add a solution of the desired acid chloride (1.0 eq.) in the same anhydrous solvent via the dropping funnel over 30 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous DCM or THF | Aprotic solvents to prevent reaction with the acylating agent. |

| Temperature | 0 °C | Favors kinetic control, enhancing selectivity for the more nucleophilic 4-amino group. |

| Base | TEA or DIPEA | Scavenges the HCl byproduct without competing as a nucleophile. |

| Stoichiometry | 1:1 ratio of diamine to acylating agent | Minimizes di-acylation. |

Diagram: Regioselective Acylation Workflow

Caption: Workflow for the regioselective acylation of this compound.

Protocol 2: Synthesis of Fused Imidazo[4,5-b]pyridines

The vicinal diamino functionality of this compound is a valuable precursor for the construction of fused heterocyclic systems. This protocol outlines the synthesis of imidazo[4,5-b]pyridines through condensation with aldehydes, followed by oxidative cyclization.

Experimental Protocol:

-

Condensation: In a round-bottom flask, suspend this compound (1.0 eq.) and the desired aldehyde (1.1 eq.) in ethanol.

-

Acid Catalyst: Add a catalytic amount of a protic acid, such as acetic acid.

-

Heating: Heat the mixture to reflux and monitor the formation of the Schiff base intermediate by TLC.

-

Oxidative Cyclization: After the formation of the intermediate, add an oxidizing agent like sodium metabisulfite or air (bubbled through the solution).

-

Reaction Monitoring: Continue to heat at reflux and monitor the formation of the fused imidazole ring by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography.

| Parameter | Condition | Rationale |

| Reactant | Aldehyde | The choice of aldehyde determines the substituent at the 2-position of the resulting imidazopyridine. |

| Catalyst | Acetic Acid | Catalyzes the formation of the Schiff base intermediate. |

| Oxidizing Agent | Sodium metabisulfite or Air | Promotes the cyclization and aromatization to the final product. |

Diagram: Synthesis of Imidazo[4,5-b]pyridines

Caption: Reaction scheme for the synthesis of fused imidazopyridines.

Electrophilic Aromatic Substitution: A Note on Reactivity

Direct electrophilic aromatic substitution on the pyridine ring of this compound is challenging due to the strong deactivating effect of the nitro group. The amino groups, while being activating, are often protonated under the strongly acidic conditions typically required for electrophilic aromatic substitution, further deactivating the ring. If a reaction were to occur under forcing conditions, substitution would be predicted to take place at the C-5 position, which is meta to the nitro group and ortho and para to the two amino groups. However, such reactions are generally low-yielding and not synthetically practical.

Trustworthiness and Self-Validation

The protocols provided herein are based on well-established principles of organic chemistry and reactivity patterns of substituted pyridines.[1][2] The regioselectivity is predicted based on the known electronic effects of the functional groups present in the molecule.[3][4] For any new substrate, it is crucial to perform small-scale test reactions and optimize the conditions. The identity and purity of the products should be rigorously confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the product.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Nitropyridine-2,4-diamine Derivatives

Introduction: The Strategic Importance of the 3-Nitropyridine-2,4-diamine Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold is a cornerstone, featured in a multitude of FDA-approved drugs.[1] Its derivatives are integral to the development of novel therapeutic agents, owing to their versatile biological activities.[2] Among these, this compound stands out as a particularly valuable building block. The unique electronic arrangement of two amino groups and a nitro group on the pyridine ring makes it a versatile precursor for constructing complex heterocyclic systems with potential therapeutic applications, including antimicrobial and antiviral agents.[3] The strategic placement of these functional groups allows for a wide range of chemical modifications, making it a focal point for the synthesis of compound libraries in the pursuit of new drug candidates.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, offering efficient and highly selective methods for the formation of carbon-carbon and carbon-nitrogen bonds.[4] These reactions are indispensable tools for the functionalization of heterocyclic compounds like this compound. This guide provides a comprehensive overview of the application of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—for the derivatization of this important scaffold. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals to facilitate the synthesis of novel compounds based on the this compound core.

Understanding the Catalytic Cycles: The Engine of Cross-Coupling

The efficacy of palladium-catalyzed cross-coupling reactions hinges on a well-defined catalytic cycle. A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

References

- 1. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

The Versatile Scaffold: 3-Nitropyridine-2,4-diamine as a Gateway to Bioactive Molecules

Introduction: The Strategic Importance of the Nitropyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, integral to the structure of numerous FDA-approved drugs.[1][2] Its derivatives are foundational to the development of therapeutic agents across a spectrum of diseases, including cancer, infectious diseases, and neurological disorders. Among the vast array of pyridine derivatives, 3-nitropyridine-2,4-diamine emerges as a particularly valuable building block. The strategic placement of its functional groups—two activating amino groups and an electron-withdrawing nitro group—creates a versatile platform for a variety of chemical transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound in the construction of bioactive molecules, with a particular focus on the synthesis of pyrido[2,3-d]pyrimidine-based kinase inhibitors.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₄O₂ | [PubChem CID: 15689194] |

| Molecular Weight | 154.13 g/mol | [PubChem CID: 15689194] |

| Appearance | Yellow to orange crystalline solid | [3] |

| Melting Point | 203-207 °C | [3] |

| Solubility | Soluble in common organic solvents like ethanol and dichloromethane; sparingly soluble in water. | [3] |

| Storage | Store at room temperature, protected from light, in an inert atmosphere. | [4] |

Safety Precautions: this compound is a chemical reagent and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is a combustible solid and should be kept away from open flames and high temperatures. All manipulations should be performed in a well-ventilated fume hood.[3]

Synthesis of this compound: A Proposed Protocol

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

2,4-Diaminopyridine

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

Step-by-Step Protocol:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add a calculated volume of concentrated sulfuric acid.

-

Substrate Addition: Cool the sulfuric acid to 0-5 °C using an ice bath. Slowly and portion-wise, add 2,4-diaminopyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 10 °C. The high reactivity of diaminopyridines necessitates careful temperature control to prevent unwanted side reactions.

-

Nitration: Prepare a nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath. Add this nitrating mixture dropwise to the solution of 2,4-diaminopyridine in sulfuric acid, maintaining the reaction temperature between 0 and 5 °C. The slow addition is critical to control the exothermic nature of the nitration reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Quenching: Once the reaction is deemed complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the product and dilute the strong acid.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The crude product can then be extracted with a suitable organic solvent, such as ethyl acetate.

-

Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield a yellow to orange crystalline solid.

Application in the Synthesis of Bioactive Pyrido[2,3-d]pyrimidines

A primary application of this compound is as a precursor to 2,3,4-triaminopyridine, a key intermediate in the synthesis of pyrido[2,3-d]pyrimidines. This class of heterocyclic compounds is of significant interest in drug discovery due to their demonstrated efficacy as anticancer agents, particularly as kinase inhibitors.[1][6]

Part 1: Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group to furnish 2,3,4-triaminopyridine.

Reaction Scheme:

Caption: Reduction to 2,3,4-Triaminopyridine.

Protocol for Catalytic Hydrogenation:

-

Reaction Setup: In a hydrogenation flask, dissolve this compound in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting material indicates the completion of the reaction.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield 2,3,4-triaminopyridine, which is often used in the next step without further purification.

Part 2: Cyclization to Pyrido[2,3-d]pyrimidines

The resulting 2,3,4-triaminopyridine can be cyclized with various reagents to form the pyrido[2,3-d]pyrimidine scaffold. The choice of the cyclizing agent determines the substitution pattern on the pyrimidine ring of the final product.

General Reaction Scheme:

Caption: Synthesis of Pyrido[2,3-d]pyrimidines.

Example Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine-2,4-diamine Derivative

This protocol is based on the general principles of synthesizing pyrido[2,3-d]pyrimidines from diaminopyridines.[6][7]

-

Reaction Setup: In a round-bottom flask, dissolve 2,3,4-triaminopyridine in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Reagent Addition: Add an equimolar amount of a cyclizing agent, for example, guanidine hydrochloride, to form a 2,4-diaminopyrido[2,3-d]pyrimidine. The reaction may require a base, such as sodium ethoxide, to facilitate the cyclization.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired pyrido[2,3-d]pyrimidine derivative.

Bioactive Molecules Derived from the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine scaffold, accessible from this compound, is a core component of several potent kinase inhibitors with significant therapeutic potential, particularly in oncology.[1][6]

| Compound Class | Biological Target | Therapeutic Potential | Representative IC₅₀ Values | References |

| Pyrido[2,3-d]pyrimidine Derivatives | PIM-1 Kinase | Breast Cancer | IC₅₀ = 11.4 nM and 17.2 nM for potent derivatives | [1][8] |

| Pyrido[2,3-d]pyrimidine-2,4-diamines | Dihydrofolate Reductase (DHFR) | Cancer, Infectious Diseases | - | [6][7] |

| Pyrido[2,3-d]pyrimidin-7(8H)-ones | Various Kinases | Cancer | - |

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its strategic functionalization allows for the efficient synthesis of complex heterocyclic systems, most notably the pyrido[2,3-d]pyrimidine scaffold. The protocols and data presented in this application note provide a solid foundation for researchers to explore the synthesis of novel bioactive molecules derived from this key intermediate. The continued investigation into the reactivity of this compound and its application in the synthesis of diverse molecular architectures will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. orgsyn.org [orgsyn.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 2,3,4-Triaminopyridine via Nitro Group Reduction

Introduction: The Strategic Importance of 2,3,4-Triaminopyridine in Medicinal Chemistry

2,3,4-Triaminopyridine is a highly valuable scaffold in drug discovery and development. Its unique arrangement of three amino groups on a pyridine ring offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries for screening against various biological targets. This tri-substituted pyridine core is a key component in the development of novel therapeutics, including but not limited to, kinase inhibitors, central nervous system agents, and anti-infective compounds. The conversion of 3-nitropyridine-2,4-diamine to 2,3,4-triaminopyridine is a critical transformation, as the nitro group serves as a masked amino group, which can be revealed in a late-stage synthesis. The successful and efficient reduction of this nitro group is therefore of paramount importance for researchers in the pharmaceutical and biotechnology sectors.

Chemical Principles: Understanding the Reduction of an Electron-Rich Nitropyridine

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. However, the electronic nature of the substrate can significantly influence the reaction's feasibility and outcome. In the case of this compound, the pyridine ring is rendered electron-rich by the presence of two strongly electron-donating amino groups at positions 2 and 4. This high electron density can pose a challenge for certain reduction methods.

The most common and industrially scalable methods for nitro group reduction fall into two main categories:

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney® Nickel. It is often preferred due to its clean reaction profile, high yields, and the fact that the only byproduct is water. For electron-rich nitro-heterocycles, catalytic hydrogenation is a robust and reliable choice.[1]

-

Chemical Reduction: This approach utilizes metals like iron, tin, or zinc in an acidic medium. While effective, these methods often require stoichiometric amounts of the metal and can generate significant amounts of metallic waste, making purification more complex.

For the synthesis of 2,3,4-triaminopyridine, catalytic hydrogenation is the recommended method due to its efficiency, cleanliness, and compatibility with the sensitive amino groups already present on the pyridine ring.

Reaction Mechanism: Catalytic Hydrogenation

The mechanism of catalytic hydrogenation of a nitro group involves the adsorption of both the nitro compound and hydrogen gas onto the surface of the metal catalyst. The reaction proceeds through a series of stepwise reductions, likely involving nitroso and hydroxylamine intermediates, before the final amine is formed and desorbed from the catalyst surface.

Caption: Catalytic hydrogenation of a nitro group.

Experimental Protocols: Synthesis of 2,3,4-Triaminopyridine

This section provides a detailed, step-by-step protocol for the catalytic hydrogenation of this compound.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This is the preferred method due to its high efficiency and selectivity.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Ethanol (EtOH) or Methanol (MeOH), reagent grade

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂) or Argon (Ar)

-

Celite® or a similar filter aid

-

Parr hydrogenator or a similar hydrogenation apparatus

Experimental Workflow:

Caption: Workflow for 2,3,4-triaminopyridine synthesis.

Procedure:

-

Reaction Setup: To a Parr hydrogenation bottle or a suitable pressure reactor, add this compound (1.0 eq).

-

Catalyst Addition: Under a stream of nitrogen or argon, carefully add 10% Pd/C (5-10 mol% Pd). Safety Note: Palladium on carbon can be pyrophoric. Handle with care in an inert atmosphere.

-

Solvent Addition: Add a suitable solvent such as ethanol or methanol to dissolve the starting material. The concentration should be in the range of 0.1-0.5 M.

-

Inerting the System: Seal the reactor and purge the system with nitrogen or argon several times to remove all oxygen.

-

Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the desired pressure (typically 1-4 atm or 15-60 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Work-up: Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the reactor with nitrogen or argon.

-

Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent (ethanol or methanol) to ensure complete recovery of the product.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2,3,4-triaminopyridine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

The following table provides representative data for the catalytic hydrogenation of nitropyridine derivatives, demonstrating the general effectiveness of this methodology.

| Starting Material | Catalyst | Solvent | H₂ Pressure | Temperature | Yield (%) | Reference |

| 4-Amino-3-nitropyridine | Pd/C | Ethanol | 1 atm | Room Temp. | >95% | [2] |

| 2,4-Diamino-6-nitropyrido[2,3-d]pyrimidine | Raney® Ni | DMF | 30-35 psi | Room Temp. | High | [1] |

| This compound | Pd/C | Ethanol | 1-4 atm | Room Temp. | Expected >90% | This Protocol |

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.

-

Reaction Monitoring: The progress of the reduction can be easily followed by TLC, observing the disappearance of the starting material (typically a colored compound) and the appearance of the product (often colorless). LC-MS can provide more definitive confirmation of the conversion.

-

Product Characterization: The identity and purity of the final 2,3,4-triaminopyridine should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Conclusion

The reduction of this compound to 2,3,4-triaminopyridine is a key synthetic step for accessing a versatile building block in drug discovery. Catalytic hydrogenation with palladium on carbon offers a reliable, efficient, and clean method for this transformation. The provided protocol, grounded in established chemical principles and analogous transformations, serves as a comprehensive guide for researchers in the field. Adherence to the detailed steps and safety precautions will ensure a successful synthesis of this valuable compound.

References

Application Notes & Protocols: 3-Nitropyridine-2,4-diamine as a Versatile Scaffold for the Synthesis of Fused Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitropyridine-2,4-diamine is a pivotal starting material in synthetic organic and medicinal chemistry, prized for its reactive functional groups that enable the construction of a diverse array of fused heterocyclic compounds. The strategic positioning of its vicinal amino groups, unmasked following the reduction of the nitro moiety, alongside the electron-withdrawing nature of the pyridine ring, facilitates a variety of cyclization reactions. This guide provides an in-depth exploration of the synthetic pathways originating from this compound, with a focus on the preparation of imidazo[4,5-b]pyridines and triazolo[4,5-b]pyridines, classes of compounds with significant therapeutic potential. Detailed, field-proven protocols, mechanistic insights, and data presentation are included to empower researchers in their drug discovery and development endeavors.

Introduction: The Strategic Importance of this compound